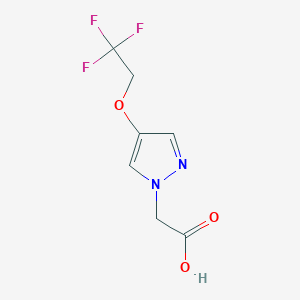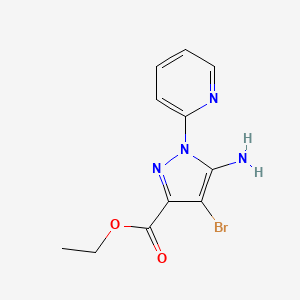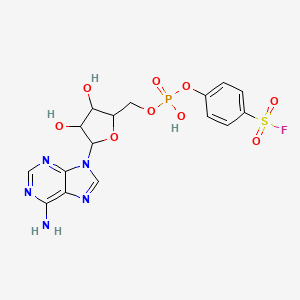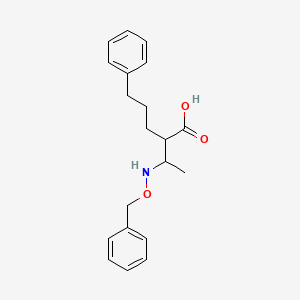
N,N-Diallylmethacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diallylmethacrylamide is an organic compound with the molecular formula C10H15NO It is a derivative of methacrylamide, where the nitrogen atom is substituted with two allyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diallylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with diallylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diallylmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The allyl groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Polymerization: Polymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and diallylamine.
Oxidation: Oxidized derivatives of the allyl groups.
Wissenschaftliche Forschungsanwendungen
N,N-Diallylmethacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into hydrogels and other advanced materials.
Biomedicine: Potential use in drug delivery systems and tissue engineering.
Environmental Science: Used in the development of materials for water purification and heavy metal ion removal.
Wirkmechanismus
The mechanism of action of N,N-Diallylmethacrylamide in polymerization involves the formation of free radicals, which initiate the polymerization process. The allyl groups provide sites for cross-linking, leading to the formation of three-dimensional polymer networks. In hydrolysis reactions, the amide bond is cleaved, resulting in the formation of methacrylic acid and diallylamine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacrylamide: Similar structure but with methyl groups instead of allyl groups.
N,N-Diallylacrylamide: Similar but with an acrylamide backbone.
N,N-Diallyl-N-methylacrylamide: Contains an additional methyl group on the nitrogen atom.
Uniqueness
N,N-Diallylmethacrylamide is unique due to the presence of allyl groups, which provide additional reactivity and the potential for cross-linking in polymerization reactions. This makes it particularly useful in the synthesis of advanced materials with specific mechanical and chemical properties.
Eigenschaften
CAS-Nummer |
13169-99-8 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-methyl-N,N-bis(prop-2-enyl)prop-2-enamide |
InChI |
InChI=1S/C10H15NO/c1-5-7-11(8-6-2)10(12)9(3)4/h5-6H,1-3,7-8H2,4H3 |
InChI-Schlüssel |
HGJDNBZIDQOMEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)





![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)



![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)

